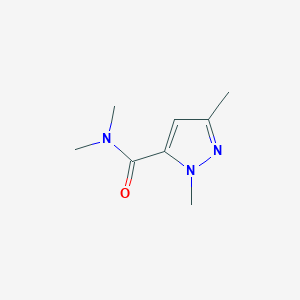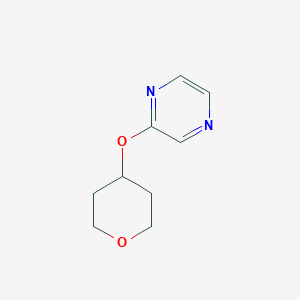![molecular formula C13H14ClNO3 B6513736 methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 133748-56-8](/img/structure/B6513736.png)
methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The molecule also contains a methyl ester group and a 4-chlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the 4-chlorophenyl group and the methyl ester group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the 4-chlorophenyl group and the methyl ester group attached at specific positions .Chemical Reactions Analysis
As a derivative of pyrrolidine, this compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methyl ester group could influence its solubility in different solvents .Scientific Research Applications
Anti-Allergic Activities
Allergies are common immune system disorders triggered by environmental allergens. This compound has been investigated for its anti-allergic effects. Researchers synthesized a series of derivatives based on the pharmacophore of levocetirizine (a clinically used antihistamine). Notably, several of these derivatives demonstrated significant in vivo anti-allergic activities. Specifically:
- Allergic Itching : Five compounds (3b, 3g, 3k, 3o, and 3s) showed more potent activities against allergic itching than the positive control drug .
Fungicidal Properties
While not widely explored, this compound’s structure suggests potential fungicidal activity. Further investigation could reveal its effectiveness against plant pathogens such as Septoria tritici, Puccinia spp., and Pyrenophora teres .
Synthetic Applications
The 6-carbetoxy-3,5-diarylcyclohexenone moiety within this compound has been used as a synthon in various synthetic pathways. Examples include the synthesis of benzoselenadiazoles/thiadiazoles, spirocyclohexanones, carbazol derivatives, fused isoxazoles, and pyrazoles .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles, including derivatives of this compound, exhibit potent antileishmanial and antimalarial activities. Structural verification was performed using elemental microanalysis, FTIR, and 1H NMR techniques .
Anti-Inflammatory Potential
Given the presence of sulfonamide groups, which have shown anti-inflammatory properties, further exploration of this compound’s anti-inflammatory effects could be valuable .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-2-4-11(14)5-3-9/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSKCDVEMVHWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)
![6-methyl-4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6513662.png)
![2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B6513671.png)
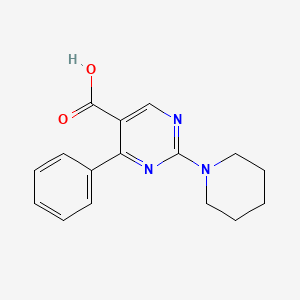
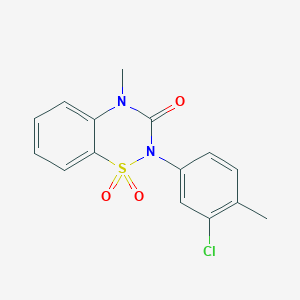
![3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol](/img/structure/B6513688.png)
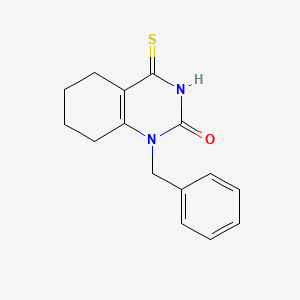
![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)

